molecular formula C12H10N2O4 B1615390 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 49546-71-6

5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B1615390
CAS No.: 49546-71-6
M. Wt: 246.22 g/mol
InChI Key: IWKTUKNFSHWMNP-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a derivative of barbituric acid, a compound that has been widely studied for its various pharmacological and biological applications This specific derivative is characterized by the presence of a p-methoxybenzylidene group at the 5-position of the barbituric acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a Knoevenagel condensation reaction between barbituric acid and p-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as piperidine or morpholine in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce benzyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to interact with various molecular targets in the central nervous system. Like other barbiturates, it may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a decrease in neuronal excitability .

Comparison with Similar Compounds

Uniqueness: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of the p-methoxybenzylidene group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block in organic synthesis and its application in medicinal chemistry .

Properties

CAS No.

49546-71-6

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H10N2O4/c1-18-8-4-2-7(3-5-8)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17)

InChI Key

IWKTUKNFSHWMNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

49546-71-6

Pictograms

Irritant

Origin of Product

United States

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